O5'-Succinylvitamin B12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

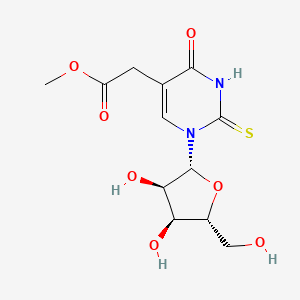

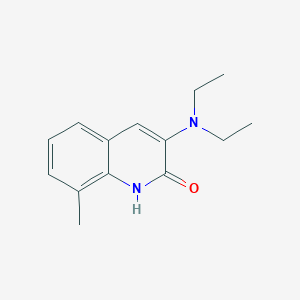

O5’-Succinylvitamin B12 is a derivative of Vitamin B12, also known as cobalamin . It is a complex, essential vitamin that plays a crucial role in red blood cell formation, cell metabolism, nerve function, and the production of DNA . It is available in many formulations to correct vitamin B12 deficiency .

Synthesis Analysis

The total synthesis of Vitamin B12 was accomplished by the collaborating research groups of Robert Burns Woodward at Harvard and Albert Eschenmoser at ETH in 1972 . The synthesis project induced and involved a major change of paradigm in the field of natural product synthesis . The synthesis of Vitamin B12 was a monumental achievement in the annals of organic synthetic chemistry .Molecular Structure Analysis

The molecular formula of O5’-Succinylvitamin B12 is C67 H92 Co N 14 O17 P . The core of the molecule is the corrin structure, a nitrogenous tetradentate ligand system . The chemical structure of Vitamin B12 was determined by x-ray crystal structure analysis in 1956 .Chemical Reactions Analysis

Vitamin B12 serves as a cofactor for adenosylcobalamin-dependent and methylcobalamin-dependent enzymes. It plays a crucial role in biological processes, including DNA synthesis and regulation, nervous system function, red blood cell formation, etc. Enzymatic reactions, such as isomerisation, dehalogenation, and methyl transfer, rely on the formation and cleavage of the Co–C bond .Physical And Chemical Properties Analysis

The molecular weight of O5’-Succinylvitamin B12 is 1455.44 . Vitamin B12 is a water-soluble vitamin that has important physiological function in the human body .Mechanism of Action

Safety and Hazards

Future Directions

The future directions of O5’-Succinylvitamin B12 research could involve further exploration of its potential uses and benefits, particularly in relation to its role in cell metabolism and DNA production. As a natural, nontoxic, environmentally benign cobalt complex, cobalamin has been successfully utilised in organic synthesis as a catalyst for Co-mediated reactions . This holds promise for environmentally friendly cobalt catalysis .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'O5'-Succinylvitamin B12' involves the modification of vitamin B12 by attaching a succinyl group to the O5 position of the ribose moiety. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Vitamin B12", "Succinic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve vitamin B12 in methanol and add hydrochloric acid to form the hydrochloride salt of vitamin B12.", "Step 2: Add pyridine to the solution to neutralize the acid and form the pyridine salt of vitamin B12.", "Step 3: Add succinic anhydride to the solution and heat under reflux for several hours to form the succinylated vitamin B12.", "Step 4: Quench the reaction by adding water and adjust the pH to neutral using sodium hydroxide.", "Step 5: Extract the product using diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Purify the product using column chromatography to obtain 'O5'-Succinylvitamin B12'." ] } | |

CAS RN |

55729-45-8 |

Molecular Formula |

C₆₇H₉₂CoN₁₄O₁₇P |

Molecular Weight |

1455.44 |

synonyms |

Co-(cyano-κC)-cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-Ester with [1-[5-O-(3-Carboxy-1-oxopropyl)-α-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-κN3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.